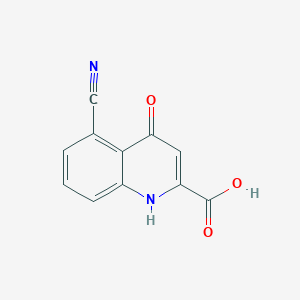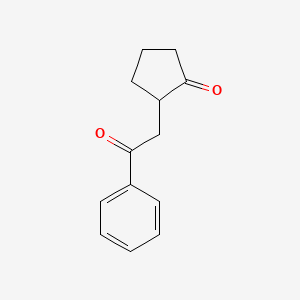
Z-Phe-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyloxycarbonyl-L-phenylalanine: , commonly known as Z-Phe-OH, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis and serves as a building block in the production of various peptides and proteins. The compound is characterized by its white to off-white solid appearance and has a molecular weight of 299.32 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Z-Phe-OH is typically synthesized through the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Z) group. The process involves the reaction of phenylalanine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: Z-Phe-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Z-Phe-OH has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protected amino acid derivative.
Biology: this compound is employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: The compound is used in the design of peptide-based drugs and as a model compound in drug delivery studies.
Industry: this compound is utilized in the production of synthetic peptides for various industrial applications
Mecanismo De Acción
The mechanism of action of Z-Phe-OH involves its interaction with specific proteins and enzymes. The benzyloxycarbonyl group protects the amino group of phenylalanine, allowing selective reactions at other functional groups. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .
Comparación Con Compuestos Similares
- N-carbobenzyloxy-L-phenylalanine (Z-L-phenylalanine)
- N-carbobenzyloxy-L-tryptophan (Z-L-tryptophan)
- N-carbobenzyloxy-L-tyrosine (Z-L-tyrosine)
Comparison: Z-Phe-OH is unique due to its specific structure and the presence of the benzyloxycarbonyl group, which provides selective protection during peptide synthesis. Compared to other similar compounds, this compound offers distinct advantages in terms of stability and reactivity, making it a preferred choice in many synthetic applications .
Propiedades
Fórmula molecular |
C16H15NO4 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
(2S)-2-(phenoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14(11-12-7-3-1-4-8-12)17-16(20)21-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1 |
Clave InChI |
QAGUVKYLCYSVQT-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 1-[2-(diethylamino)ethyl]cyclopentanecarboxylate](/img/structure/B8572580.png)








![(2,3-Dihydro-benzo[b]thiophen-5-yl)-acetic acid](/img/structure/B8572646.png)

